4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE
Overview
Description
“4-Trimethylsilanylethynylpyridine-2-carbonitrile” is a chemical compound with the molecular formula C11H12N2Si and a molecular weight of 200.32 . It is also known as "4-((trimethylsilyl)ethynyl)picolinonitrile" . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Trimethylsilanylethynylpyridine-2-carbonitrile” is1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3
. This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
“4-Trimethylsilanylethynylpyridine-2-carbonitrile” is a powder that is stored at room temperature . Its molecular weight is 200.32 .Scientific Research Applications
Molecular Structure and Crystal Analysis
Research on similar pyridine derivatives focuses on understanding their molecular and crystal structures through techniques such as X-ray diffraction analysis. For example, studies on compounds like 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile have contributed to the knowledge of molecular structures belonging to the C1 symmetry group, with heterocyclic rings in a distorted envelope conformation. This understanding is crucial for designing materials with desired properties for applications in catalysis, material science, and pharmaceuticals (Jansone et al., 2007).
Synthesis and Chemical Properties
Pyrazolopyridine derivatives, synthesized through ultrasound-assisted methods, demonstrate potential as corrosion inhibitors, highlighting the utility of pyridine derivatives in materials science and engineering (Dandia et al., 2013). Additionally, quantum-chemical investigations into the cyclocondensation mechanisms of related compounds underscore the importance of these studies in developing synthetic methodologies for novel chemical entities (Fleisher et al., 2006).
Applications in Surface Modification
The synthesis of compounds like 4-(2-trichlorosilylethyl)pyridine for surface modification of tin dioxide showcases the application of pyridine derivatives in modifying material surfaces to enhance their chemical and physical properties (Grüniger & Calzaferri, 1979). These modifications can lead to improved sensor performance, catalytic activity, or material stability, which are vital in various industrial and environmental applications.
Spectroscopic Analysis and Optical Properties
The structural features of pyridine derivatives, studied through IR and electronic spectroscopy, along with their optical properties investigated by UV–vis absorption and fluorescence spectroscopy, reveal their potential in developing fluorescent sensors or materials with specific optical characteristics (Cetina et al., 2010). Such materials can be applied in optical devices, environmental sensing, and biological imaging.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYXNBGNMXZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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